In-Depth Technical Guide: Ethyl 2-(4-phenylcyclohexylidene)acetate (CAS: 115880-04-1)
In-Depth Technical Guide: Ethyl 2-(4-phenylcyclohexylidene)acetate (CAS: 115880-04-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-phenylcyclohexylidene)acetate is an organic compound with the CAS number 115880-04-1. Structurally, it features a phenyl-substituted cyclohexylidene ring attached to an ethyl acetate group. This molecule serves as a versatile intermediate in organic synthesis and holds potential as a scaffold for the development of novel therapeutic agents. Its structural motifs suggest possible applications in areas such as anti-inflammatory and metabolic disease research. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of the potential biological activities of structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties for Ethyl 2-(4-phenylcyclohexylidene)acetate is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 115880-04-1 |
| Molecular Formula | C₁₆H₂₀O₂ |
| Molecular Weight | 244.33 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Storage Temperature | Refrigerator (2-8 °C) |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and benzene. |
| InChI Key | PESXGYQEFGRNJR-UHFFFAOYSA-N |
Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate
The primary synthetic route to Ethyl 2-(4-phenylcyclohexylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, 4-phenylcyclohexanone. The HWE reaction is favored for its high yield and stereoselectivity, typically producing the thermodynamically more stable (E)-alkene.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol is adapted from a general procedure for the Horner-Wadsworth-Emmons reaction and is applicable for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate.[1]
Materials:
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4-Phenylcyclohexanone
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Triethyl phosphonoacetate
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Sodium hydride (NaH), 50% dispersion in mineral oil
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Dry benzene or Tetrahydrofuran (THF)
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Anhydrous sodium sulfate or magnesium sulfate
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Standard glassware for organic synthesis (three-necked flask, stirrer, thermometer, condenser, dropping funnel)
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Inert gas supply (Nitrogen or Argon)
Procedure:
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Preparation of the Ylide:
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In a dry, three-necked flask purged with an inert gas, add a 50% dispersion of sodium hydride in mineral oil.
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Add dry benzene or THF to the flask.
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While stirring, add triethyl phosphonoacetate dropwise to the mixture. Maintain the temperature between 30-35°C, using a cooling bath if necessary. Hydrogen gas will be evolved vigorously.
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After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the phosphonate ylide.
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Reaction with Ketone:
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To the solution of the ylide, add 4-phenylcyclohexanone dropwise. Maintain the temperature between 20-30°C using an ice bath.
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A gummy precipitate of sodium diethyl phosphate will form.
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After the addition is complete, heat the mixture to 60-65°C for 15 minutes with stirring.
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Work-up and Purification:
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Cool the reaction mixture to 15-20°C.
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Decant the supernatant from the precipitate.
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Wash the precipitate with several portions of hot benzene, decanting the solvent each time.
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Combine the initial supernatant and the benzene washes.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
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Logical Workflow for Synthesis and Purification
Spectroscopic Data (Predicted)
¹H NMR:
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Aromatic protons: Multiplet in the range of 7.1-7.4 ppm.
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Vinylic proton: Singlet around 5.8 ppm.
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Ethyl group (CH₂): Quartet around 4.1 ppm.
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Ethyl group (CH₃): Triplet around 1.2 ppm.
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Cyclohexyl protons: A series of multiplets in the range of 1.5-3.0 ppm.
¹³C NMR:
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Carbonyl carbon: Peak around 166 ppm.
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Aromatic carbons: Peaks between 125-145 ppm.
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Vinylic carbons: Peaks around 115 ppm and 160 ppm.
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Ethyl group carbons: Peaks around 60 ppm (-CH₂-) and 14 ppm (-CH₃).
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Cyclohexyl carbons: Peaks in the range of 25-45 ppm.
IR Spectroscopy:
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C=O stretch (ester): Strong absorption band around 1715-1730 cm⁻¹.
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C=C stretch (alkene): Absorption band around 1640-1650 cm⁻¹.
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C-O stretch (ester): Strong absorption bands in the region of 1000-1300 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of Ethyl 2-(4-phenylcyclohexylidene)acetate is limited in publicly accessible literature. However, the structural class of phenylcyclohexyl acetic acid derivatives has been investigated for various therapeutic applications.
A study on aminobenzimidazole derivatives incorporating a phenylcyclohexyl acetic acid group identified these compounds as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1).[2] DGAT-1 is a key enzyme in triglyceride synthesis, making it a target for the treatment of obesity and type 2 diabetes.[2] Compound 5k from this study, which shares the phenylcyclohexyl acetic acid moiety, demonstrated submicromolar inhibitory activity against DGAT-1 and showed in vivo efficacy in a diet-induced obesity mouse model.[2]
Potential Signaling Pathway: DGAT-1 Inhibition
The inhibition of DGAT-1 by compounds containing a phenylcyclohexyl acetic acid scaffold suggests a potential mechanism of action for Ethyl 2-(4-phenylcyclohexylidene)acetate, should it or its hydrolyzed acid form possess similar activity.
Conclusion
Ethyl 2-(4-phenylcyclohexylidene)acetate is a readily synthesizable organic compound with potential for further chemical elaboration. While direct biological data is scarce, the activity of structurally related compounds suggests that this molecule and its derivatives could be promising leads in the development of new therapeutics, particularly for metabolic disorders. Further research is warranted to fully explore the biological profile of this compound and its potential applications in drug discovery.
